

An In-Depth Technical Guide to the Thermodynamic Properties of 2,2-Dimethylbutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2-dimethylbutane**

Cat. No.: **B166423**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for **2,2-dimethylbutane**, also known as neohexane. The information is curated for researchers, scientists, and professionals in drug development who require precise thermodynamic values for this compound. This document presents key thermodynamic parameters in structured tables, details the experimental methodologies used for their determination, and includes a visualization of a fundamental experimental workflow.

Core Thermodynamic Data

The thermodynamic properties of **2,2-dimethylbutane** have been experimentally determined and are summarized below. These values are essential for understanding the compound's behavior in various chemical and physical processes.

Enthalpy, Entropy, and Gibbs Free Energy

The standard molar enthalpy of formation, standard molar entropy, and Gibbs free energy of formation are fundamental parameters that describe the energy and stability of a compound under standard conditions (298.15 K and 1 bar).

Thermodynamic Property	Symbol	Value	Units
Standard Molar Enthalpy of Formation (liquid)	$\Delta_fH^\circ(l)$	-214.4 to -212.4[1]	kJ/mol
Standard Molar Enthalpy of Formation (gas)	$\Delta_fH^\circ(g)$	-185.9 ± 0.8	kJ/mol
Standard Molar Entropy (liquid)	$S^\circ(l)$	294.1 ± 0.4	J/(mol·K)
Standard Molar Entropy (gas)	$S^\circ(g)$	389.5 ± 0.8	J/(mol·K)
Standard Molar Gibbs Free Energy of Formation (gas)	$\Delta_fG^\circ(g)$	-16.3 ± 1.0	kJ/mol

Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. The molar heat capacity at constant pressure (C_p) for **2,2-dimethylbutane** has been determined for both the liquid and gaseous phases over a range of temperatures.

Table 1: Molar Heat Capacity of Liquid **2,2-Dimethylbutane** at Various Temperatures

Temperature (K)	Molar Heat Capacity (J/mol·K)
180	173.5
200	176.4
220	180.0
240	184.2
260	189.0
280	194.4
298.15	191.88
300	200.3

Table 2: Molar Heat Capacity of Gaseous **2,2-Dimethylbutane** at Various Temperatures

Temperature (K)	Molar Heat Capacity (J/mol·K)
300	143.2
400	179.1
500	212.3
600	242.0
700	268.1
800	290.9
900	310.9
1000	328.5

Enthalpy of Phase Transitions

The enthalpy changes associated with phase transitions, such as vaporization and fusion, are critical for understanding the physical behavior of **2,2-dimethylbutane**.

Phase Transition	Symbol	Value (kJ/mol)	Temperature (K)
Enthalpy of Vaporization	$\Delta_{\text{vap}}H$	28.0	298.15
Enthalpy of Fusion	$\Delta_{\text{fus}}H$	5.86	174.15

Enthalpy of Combustion

The standard molar enthalpy of combustion is the heat released when one mole of the substance is completely burned in oxygen under standard conditions.

Property	Symbol	Value (MJ/mol)
Standard Molar Enthalpy of Combustion	$\Delta_{\text{c}}H^\circ$	-4.1494 to -4.1476[1]

Experimental Protocols

The accurate determination of the thermodynamic data presented above relies on precise experimental methodologies. The following sections outline the general procedures for key experimental techniques used for volatile organic compounds like **2,2-dimethylbutane**.

Low-Temperature Calorimetry for Heat Capacity and Entropy

The heat capacity and entropy of **2,2-dimethylbutane** at low temperatures were determined using a precision adiabatic calorimeter.

Apparatus:

- An adiabatic calorimeter consisting of a sample container, a platinum resistance thermometer, a heater, and surrounding adiabatic shields.
- The sample container is typically made of a highly conductive material like copper and is gold-plated to minimize radiation heat exchange.

- The temperature of the adiabatic shields is meticulously controlled to match the temperature of the calorimeter, thereby minimizing heat leak.

Procedure:

- Sample Preparation: A highly purified sample of **2,2-dimethylbutane** is distilled into the pre-weighed sample container under vacuum to avoid contamination and ensure accurate mass determination. The container is then sealed.
- Cooling: The calorimeter is cooled to the lowest desired temperature, typically using liquid hydrogen or helium.
- Heat Input: A known amount of electrical energy is supplied to the heater in the sample container, causing a small, incremental increase in temperature.
- Temperature Measurement: The temperature of the sample is precisely measured using the platinum resistance thermometer before and after the heat input, once thermal equilibrium is reached.
- Data Analysis: The heat capacity (C_p) is calculated from the amount of heat added (q) and the resulting temperature change (ΔT) using the formula $C_p = q/\Delta T$. This process is repeated in small temperature increments to obtain the heat capacity as a function of temperature.
- Entropy Calculation: The third-law entropy at a given temperature is determined by integrating the heat capacity data from near absolute zero up to that temperature, accounting for the entropies of any phase transitions.

Bomb Calorimetry for Enthalpy of Combustion

The enthalpy of combustion of the volatile liquid **2,2-dimethylbutane** is determined using a bomb calorimeter. Special handling is required for volatile samples.

Apparatus:

- A high-pressure stainless steel "bomb".
- A water bath (calorimeter) with a precise thermometer and a stirrer.

- An ignition system.
- A platinum crucible to hold the sample.

Procedure:

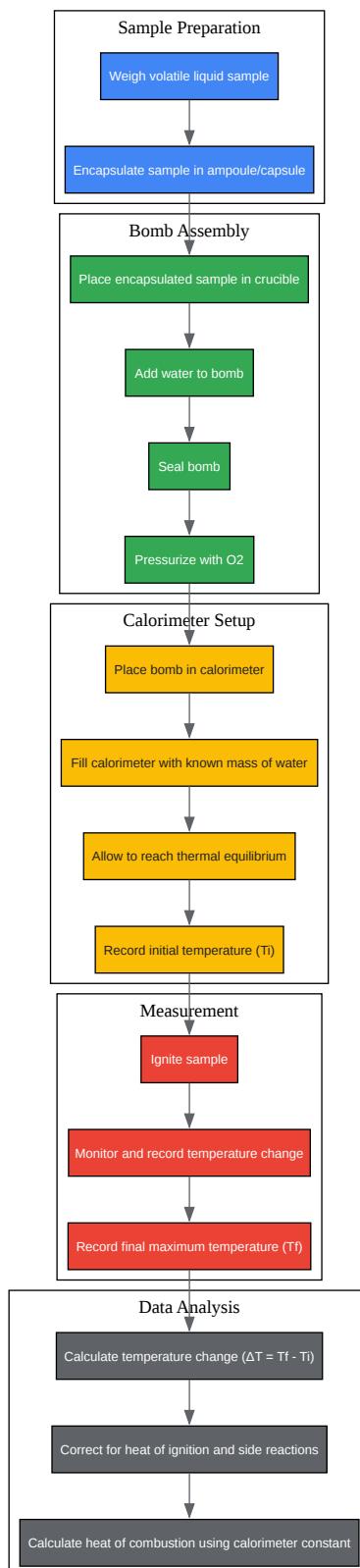
- Sample Encapsulation: A known mass of **2,2-dimethylbutane** is sealed in a thin-walled glass ampoule or a gelatin capsule to prevent its evaporation before ignition.
- Bomb Assembly: The sealed sample is placed in the platinum crucible within the bomb. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.
- Temperature Monitoring: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the **2,2-dimethylbutane** sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and the formation of any side products like nitric acid.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature.

Apparatus:

- A temperature-controlled bath.


- A vessel containing the liquid sample.
- A pressure measurement device (manometer).

Procedure:

- Sample Degassing: The **2,2-dimethylbutane** sample is thoroughly degassed to remove any dissolved air.
- Vapor Pressure Measurement: The sample vessel is placed in the temperature-controlled bath, and the system is allowed to reach thermal equilibrium at a specific temperature. The vapor pressure of the liquid at that temperature is then measured.
- Temperature Variation: The temperature of the bath is varied, and the vapor pressure is measured at several different temperatures.
- Data Analysis: The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is determined from the slope of a plot of the natural logarithm of the vapor pressure ($\ln P$) versus the reciprocal of the absolute temperature ($1/T$), according to the Clausius-Clapeyron equation: $d(\ln P)/d(1/T) = -\Delta_{\text{vap}}H/R$, where R is the ideal gas constant.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in a typical bomb calorimetry experiment for determining the enthalpy of combustion of a volatile liquid like **2,2-dimethylbutane**.

[Click to download full resolution via product page](#)**Diagram of the Bomb Calorimetry Workflow.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermodynamic Properties of 2,2-Dimethylbutane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166423#thermodynamic-data-for-2-2-dimethylbutane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com